molecular formula C25H21FN4O2 B11064091 2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11064091
M. Wt: 428.5 g/mol
InChI Key: LCBIPMGNSVXRJF-UHFFFAOYSA-N
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Description

2’-amino-1’-(4-ethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound features a quinoline and indole moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(4-ethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the Povarov reaction, which is a [4+2] cycloaddition reaction between an imine and an electron-rich diene. This reaction can be catalyzed by Lewis acids such as FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

2’-amino-1’-(4-ethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and primaquine, which are used as antimalarial drugs.

    Indole Derivatives: Such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions.

Uniqueness

The uniqueness of 2’-amino-1’-(4-ethylphenyl)-5-fluoro-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro structure, which provides distinct chemical and biological properties compared to other quinoline and indole derivatives.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C25H21FN4O2/c1-2-14-6-9-16(10-7-14)30-20-4-3-5-21(31)22(20)25(18(13-27)23(30)28)17-12-15(26)8-11-19(17)29-24(25)32/h6-12H,2-5,28H2,1H3,(H,29,32)

InChI Key

LCBIPMGNSVXRJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)F)NC4=O)C(=C2N)C#N

Origin of Product

United States

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